molecular formula C12H8Cl2O2S2 B1303980 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251096-84-1

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

Cat. No.: B1303980
CAS No.: 251096-84-1
M. Wt: 319.2 g/mol
InChI Key: UCHDVTOVFHVWOS-UHFFFAOYSA-N
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Description

Compound 1, identified by the PubMed ID 21882820, is a synthetic organic compound known for its ability to inhibit receptor protein tyrosine phosphatase γ (RPTPγ). The compound’s IUPAC name is 3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid .

Biochemical Analysis

Biochemical Properties

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as receptor protein tyrosine phosphatase gamma (RPTPγ), where it binds to a hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site, thereby disrupting the catalytic cycle of the enzyme . The compound’s interaction with RPTPγ highlights its potential as a modulator of phosphatase activity, which is crucial in various cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RPTPγ, the compound can alter the phosphorylation state of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of RPTPγ by occupying a hydrophobic pocket near the active site . This binding prevents the WPD-loop from closing over the active site, thereby inhibiting the enzyme’s catalytic activity . The disruption of the catalytic cycle of RPTPγ underscores the compound’s potential as a therapeutic agent targeting phosphatase-related pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained modulation of phosphatase activity

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits RPTPγ without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective dosage regimens.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of RPTPγ can affect metabolic flux and metabolite levels within the cell . By modulating the activity of phosphatases, the compound can influence key metabolic pathways, thereby altering cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory activity on RPTPγ and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 1 involves the reaction of 3,4-dichlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of compound 1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Compound 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Compound 1 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 1 is unique due to its specific inhibition of receptor protein tyrosine phosphatase γ and its distinct chemical structure, which includes the 3,4-dichlorophenyl group and the thiophene-2-carboxylic acid moiety .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDVTOVFHVWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173366
Record name 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251096-84-1
Record name 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251096-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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